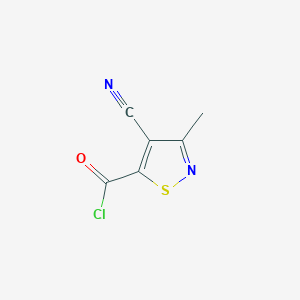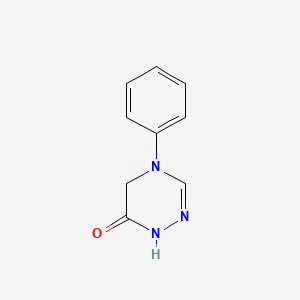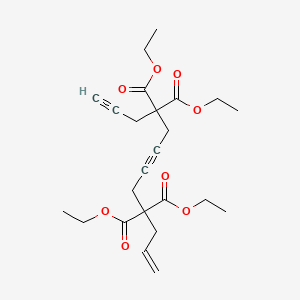
4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with thionyl chloride, which results in the formation of the carbonyl chloride derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include amides, esters, thioesters, and various oxidized or reduced derivatives of the thiazole ring .
Applications De Recherche Scientifique
4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target . The thiazole ring’s aromaticity and electron distribution play a crucial role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar in structure but with a different heterocyclic ring system.
2-Aminothiazole: Contains a thiazole ring but with an amino group instead of a cyano and carbonyl chloride group.
Uniqueness
4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride is unique due to the presence of both a cyano group and a carbonyl chloride group on the thiazole ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations .
Propriétés
Numéro CAS |
269401-38-9 |
|---|---|
Formule moléculaire |
C6H3ClN2OS |
Poids moléculaire |
186.62 g/mol |
Nom IUPAC |
4-cyano-3-methyl-1,2-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN2OS/c1-3-4(2-8)5(6(7)10)11-9-3/h1H3 |
Clé InChI |
LWJVKRCPZKMARH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1C#N)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)

![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)







